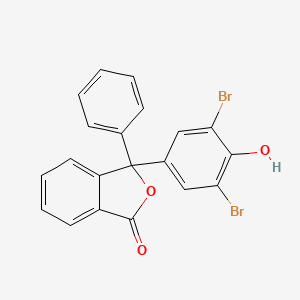

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one

Description

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one (CAS 76-62-0), also known as 3,3-bis(3,5-dibromo-4-hydroxyphenyl)-1(3H)-isobenzofuranone or 3,3,5,5-tetrabromophenolphthalein, is a halogenated derivative of phenolphthalein. Its molecular formula is C₂₀H₁₀Br₄O₄ (MW: 633.91 g/mol), featuring a central isobenzofuranone core substituted with two 3,5-dibromo-4-hydroxyphenyl groups and one phenyl ring . This compound exhibits a high logP value of 5.43, indicating significant hydrophobicity . It is analyzed via reverse-phase HPLC using a Newcrom R1 column, highlighting its stability and separation efficiency under standard chromatographic conditions .

The compound’s structure includes π–π stacking interactions and hydrogen-bonding capabilities due to hydroxyl and ketone groups, which influence its crystallinity and molecular packing . Its synthesis typically involves bromination of phenolphthalein or modification of 2-benzoylbenzoic acid derivatives .

Propriétés

Numéro CAS |

6315-70-4 |

|---|---|

Formule moléculaire |

C20H12Br2O3 |

Poids moléculaire |

460.1 g/mol |

Nom IUPAC |

3-(3,5-dibromo-4-hydroxyphenyl)-3-phenyl-2-benzofuran-1-one |

InChI |

InChI=1S/C20H12Br2O3/c21-16-10-13(11-17(22)18(16)23)20(12-6-2-1-3-7-12)15-9-5-4-8-14(15)19(24)25-20/h1-11,23H |

Clé InChI |

VPEHKIYQFVOKIE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)Br)O)Br |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one typically involves the bromination of a precursor compound, followed by cyclization and functional group modifications. One common method includes the bromination of 4-hydroxybenzaldehyde to obtain 3,5-dibromo-4-hydroxybenzaldehyde. This intermediate is then subjected to further reactions to introduce the isobenzofuran moiety and the phenyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The dibromo groups can be reduced to form mono- or non-brominated derivatives.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions include various brominated and non-brominated derivatives, quinones, and substituted phenylisobenzofurans .

Applications De Recherche Scientifique

3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes

Mécanisme D'action

The mechanism of action of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromo-hydroxyphenyl group can form hydrogen bonds and halogen interactions with target proteins, modulating their activity. The phenylisobenzofuran moiety may contribute to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Benzbromarone

Benzbromarone (CAS 551-08-6) shares the 3,5-dibromo-4-hydroxyphenyl moiety but replaces the isobenzofuranone core with a 2-ethylbenzofuran group. This structural difference reduces its molecular weight (423.09 g/mol) and alters pharmacokinetics, enhancing its uricosuric activity by inhibiting renal urate reabsorption . Unlike the target compound, Benzbromarone is clinically used for gout management but has been linked to hepatotoxicity in some cases .

3-Phenylisobenzofuran-1(3H)-one Derivatives

Derivatives such as 3-(5,6,7,8-tetrahydro-2-naphthyl)isobenzofuran-1(3H)-one (C₁₈H₁₆O₂) feature annelated cyclohexane rings, which increase steric bulk and alter π–π interactions. These modifications reduce solubility but improve thermal stability compared to the target compound .

Substituted Benzofuranones with Hydrogen-Bonding Motifs

The compound 3-(3,4-dimethyl-anilino)-2-benzofuran-1(3H)-one (C₁₆H₁₅NO₂) demonstrates how substituents like dimethylanilino introduce N–H⋯O hydrogen bonds, forming C(6) chains in crystal lattices. This contrasts with the target compound’s Br-mediated halogen bonding and hydroxyl group interactions .

Pharmacological and Functional Comparisons

Table 2: Pharmacological and Analytical Properties

- This suggests halogenation enhances binding to amyloidogenic peptides.

Activité Biologique

The compound 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is a synthetic organic molecule that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by a dibromo-substituted phenolic moiety and an isobenzofuran core, suggests potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one is . The compound features several functional groups that contribute to its biological activity:

- Dibromo Group : Enhances lipophilicity and may influence receptor binding.

- Hydroxy Group : Potential for hydrogen bonding, affecting solubility and interaction with biological targets.

- Isobenzofuran Core : Known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 404.08 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| LogP | Estimated > 4.0 |

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of dibromo-substituted phenols have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of related dibromo compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that:

- IC50 Values : The IC50 for the tested compound was approximately 25 µM.

- Mechanism : Induction of apoptosis was confirmed through Annexin V staining and caspase activation assays.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study evaluated the antimicrobial efficacy of related dibromo compounds against Staphylococcus aureus and Escherichia coli:

- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 10 to 30 µg/mL.

- Mechanism : Disruption of bacterial cell membrane integrity was observed.

Antioxidant Activity

The antioxidant potential of dibromo-substituted phenols has been documented, suggesting that this compound may scavenge free radicals effectively.

Experimental Results

In vitro assays measuring DPPH radical scavenging activity indicated that the compound exhibited a significant antioxidant effect with an IC50 value of approximately 15 µM.

Environmental Impact

Given the compound's structural characteristics, it is also relevant to consider its environmental behavior. Studies on related dibromo compounds have shown their persistence in soil and water systems, raising concerns about bioaccumulation and toxicity to aquatic organisms.

Table 2: Environmental Persistence Data

| Compound | Half-Life in Water (days) | Bioaccumulation Factor (BAF) |

|---|---|---|

| 3-(3,5-Dibromo-4-hydroxyphenyl)-3-phenylisobenzofuran-1(3H)-one | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.